molecular formula C8H13ClN2 B12102508 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride

2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B12102508
M. Wt: 172.65 g/mol
InChI Key: RXJUFJLHDMRZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C8H12N2·HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpyridine.

    Alkylation: The 3-methylpyridine undergoes alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like sodium hydride.

    Reduction: The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to form 2-(3-Methylpyridin-2-yl)ethan-1-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: The major products are often oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Chemistry:

2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology:

In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also used in the development of new drugs and therapeutic agents.

Medicine:

Industry:

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(2-Methylpyridin-3-yl)ethan-1-amine
  • 1-(3-Methylpyridin-2-yl)ethan-1-amine

Comparison:

Compared to similar compounds, 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride has unique structural features that influence its reactivity and interactions. For example, the position of the methyl group on the pyridine ring can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-7-3-2-6-10-8(7)4-5-9;/h2-3,6H,4-5,9H2,1H3;1H

InChI Key

RXJUFJLHDMRZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.